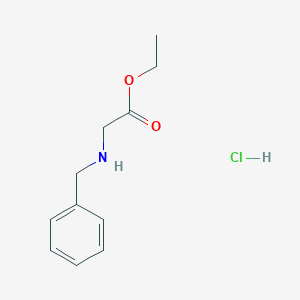

Ethyl 2-(benzylamino)acetate Hydrochloride

Descripción general

Descripción

Ethyl 2-(benzylamino)acetate Hydrochloride: is an organic compound with the molecular formula C11H16ClNO2 It is a derivative of glycine and is commonly used in various scientific research applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzylamino)acetate Hydrochloride typically involves the following steps:

-

Formation of Ethyl 2-(benzylamino)acetate: : This can be achieved by reacting benzylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of benzylamine attacks the carbonyl carbon of ethyl chloroacetate, resulting in the formation of Ethyl 2-(benzylamino)acetate.

[ \text{C6H5CH2NH2 + ClCH2CO2C2H5 → C6H5CH2NHCH2CO2C2H5 + HCl} ]

-

Conversion to Hydrochloride Salt: : The free base form of Ethyl 2-(benzylamino)acetate is then converted to its hydrochloride salt by reacting it with hydrochloric acid. This step ensures the compound is in a more stable and crystalline form, suitable for storage and further use.

[ \text{C6H5CH2NHCH2CO2C2H5 + HCl → C6H5CH2NHCH2CO2C2H5·HCl} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(benzylamino)acetate Hydrochloride can undergo various chemical reactions, including:

-

Hydrolysis: : The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

[ \text{C6H5CH2NHCH2CO2C2H5 + H2O → C6H5CH2NHCH2COOH + C2H5OH} ]

-

Substitution Reactions: : The benzylamino group can participate in substitution reactions, where the benzyl group can be replaced by other substituents under appropriate conditions.

-

Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly at the benzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.

Substitution: Various electrophiles can be used depending on the desired substitution.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

Hydrolysis: Benzylglycine and ethanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation: Benzylamine derivatives.

Reduction: Reduced forms of the benzyl group.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 2-(benzylamino)acetate hydrochloride is extensively used as an intermediate in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, including hydrolysis, substitution, oxidation, and reduction. This versatility makes it a valuable building block for more complex molecules used in pharmaceuticals and agrochemicals.

Biological Studies

The compound is studied for its potential effects on biological systems. It influences the secretion of anabolic hormones and may enhance physical performance during exercise. Research indicates that amino acid derivatives like this compound can prevent exercise-induced muscle damage and improve mental performance under stress .

Pharmaceutical Applications

This compound is investigated for its therapeutic properties, particularly in the context of neurological disorders. Its interactions with neurotransmitter systems suggest potential applications in treating pain and inflammation . Additionally, it serves as a precursor for drug development aimed at central nervous system targets.

Industrial Applications

In industry, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its role as an intermediate facilitates the synthesis of various chemical products, enhancing efficiency in industrial processes .

Case Study 1: Ergogenic Effects

A study by Luckose et al. (2015) examined the effects of amino acid derivatives on physical performance. Results indicated that this compound significantly influenced anabolic hormone secretion during exercise, suggesting its potential as an ergogenic supplement for athletes .

Case Study 2: Neurotransmitter Modulation

Research focused on the compound's interaction with neurotransmitter receptors revealed promising results in modulating pain pathways. Further studies are needed to elucidate its mechanism of action fully, but initial findings suggest potential therapeutic applications in pain management .

Mecanismo De Acción

The mechanism of action of Ethyl 2-(benzylamino)acetate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes or receptors.

Comparación Con Compuestos Similares

Ethyl 2-(benzylamino)acetate Hydrochloride can be compared with other similar compounds such as:

N-Benzylglycine Ethyl Ester: Similar structure but without the hydrochloride salt form.

Ethyl Glycinate Hydrochloride: Lacks the benzyl group, making it less hydrophobic.

Benzylamine Derivatives: Various derivatives with different substituents on the benzyl group.

Uniqueness

The presence of both the benzylamino and ester groups in this compound makes it a versatile compound with unique properties, suitable for a wide range of applications in research and industry.

Actividad Biológica

Ethyl 2-(benzylamino)acetate hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is categorized as an amino acid derivative. The presence of the benzylamino group enhances its reactivity and potential biological activity. It is commonly used as an intermediate in organic synthesis, particularly in pharmaceutical development.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Effects : Studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.

- Analgesic Properties : The compound has been investigated for its analgesic effects, indicating its potential in pain management therapies.

- Neurotransmitter Modulation : Similar compounds have shown promise in modulating neurotransmitter systems, suggesting that this compound may also influence pathways associated with neurological disorders.

The exact mechanism of action of this compound remains to be fully elucidated. However, preliminary studies indicate interactions with neurotransmitter receptors, which may influence pain and inflammation pathways. Further research is required to clarify these interactions and their implications for therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Mthis compound | Contains a methyl group instead of ethyl | May exhibit different solubility and reactivity profiles |

| Ethyl 2-(phenethylamino)acetate hydrochloride | Contains a phenethyl group | Potentially different biological activity due to structural variation |

| Benzyl acetate | Lacks amino functionality | Primarily used as a flavoring agent; does not possess biological activity like this compound |

This compound stands out due to its amino group, which enhances its reactivity and potential biological activity compared to similar compounds lacking this feature.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

- In Vivo Efficacy : In animal models, compounds similar to this compound have demonstrated efficacy in reducing inflammation and pain responses. For instance, systemic administration of related compounds has shown significant reductions in inflammatory markers in diabetic models .

- Pharmacokinetics : Research into the pharmacokinetics of related compounds indicates favorable absorption and distribution characteristics, suggesting that this compound may also exhibit similar profiles, allowing it to effectively reach target tissues such as the nervous system .

- Safety Profile : Initial safety assessments indicate that compounds within this chemical class do not exhibit significant toxicity at therapeutic doses, supporting their potential use in clinical settings .

Propiedades

IUPAC Name |

ethyl 2-(benzylamino)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10;/h3-7,12H,2,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCCGXGBRHRRLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369214 | |

| Record name | Ethyl 2-(benzylamino)acetate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-42-9 | |

| Record name | 6344-42-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-(benzylamino)acetate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.